molecular formula C13H24O2 B15174235 4-Methylnonan-4-yl prop-2-enoate CAS No. 920299-10-1

4-Methylnonan-4-yl prop-2-enoate

Cat. No.: B15174235
CAS No.: 920299-10-1
M. Wt: 212.33 g/mol
InChI Key: CEEHJQNGELDLKQ-UHFFFAOYSA-N
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Description

4-Methylnonan-4-yl prop-2-enoate is an organic compound with the molecular formula C13H24O2. It is an ester formed from the reaction between 4-methylnonan-4-ol and prop-2-enoic acid. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylnonan-4-yl prop-2-enoate can be synthesized through an esterification reaction. The primary method involves the reaction of 4-methylnonan-4-ol with prop-2-enoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Methylnonan-4-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

4-Methylnonan-4-yl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential therapeutic applications, including drug delivery systems and prodrug formulations.

    Industry: Utilized in the manufacture of polymers, resins, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-methylnonan-4-yl prop-2-enoate involves its interaction with various molecular targets and pathways. In ester hydrolysis, the compound is cleaved by esterases, resulting in the formation of 4-methylnonan-4-ol and prop-2-enoic acid. This reaction is crucial in biological systems where esterases play a role in metabolizing ester-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylnonan-4-yl acetate
  • 4-Methylnonan-4-yl butanoate
  • 4-Methylnonan-4-yl hexanoate

Uniqueness

4-Methylnonan-4-yl prop-2-enoate is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

920299-10-1

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

4-methylnonan-4-yl prop-2-enoate

InChI

InChI=1S/C13H24O2/c1-5-8-9-11-13(4,10-6-2)15-12(14)7-3/h7H,3,5-6,8-11H2,1-2,4H3

InChI Key

CEEHJQNGELDLKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCC)OC(=O)C=C

Origin of Product

United States

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